2,4,6-Trimethoxymandelic Acid
Description
Contextualization within Trimethoxymandelic Acid Isomers and Derivatives
2,4,6-Trimethoxymandelic acid is one of several constitutional isomers of trimethoxymandelic acid. vulcanchem.com Isomers are compounds that share the same molecular formula but differ in the arrangement of atoms. In this case, the molecular formula is C₁₁H₁₄O₆, and the isomerism arises from the different possible positions of the three methoxy (B1213986) groups on the phenyl ring. nih.gov Other notable isomers include 3,4,5-trimethoxymandelic acid and 2,4,5-trimethoxymandelic acid. nih.govgoogle.com
The position of these electron-donating methoxy groups can influence the compound's chemical properties, such as its acidity and reactivity, as well as its interactions in biological systems or during analytical separation processes. The study of such isomers is crucial for understanding structure-activity relationships. nih.gov Mandelic acid and its derivatives are recognized as important chiral analogues, which are widely utilized in the synthesis of various drugs. psu.edu
Structure
3D Structure
Properties
Molecular Formula |
C11H14O6 |
|---|---|
Molecular Weight |
242.22 g/mol |
IUPAC Name |
2-hydroxy-2-(2,4,6-trimethoxyphenyl)acetic acid |
InChI |
InChI=1S/C11H14O6/c1-15-6-4-7(16-2)9(8(5-6)17-3)10(12)11(13)14/h4-5,10,12H,1-3H3,(H,13,14) |
InChI Key |
FJVBJSIAIUCVKM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C(C(=O)O)O)OC |
Origin of Product |
United States |
Synthetic Methodologies for 2,4,6 Trimethoxymandelic Acid and Analogues
Classical Organic Synthesis Approaches
Traditional synthesis methods provide the foundational routes to 2,4,6-trimethoxymandelic acid and its derivatives. These often involve sequential reactions, including carbon-carbon bond formation, oxidation, and functional group interconversions.
Aldehyde Condensation and Subsequent Oxidation Pathways
A primary route to mandelic acid structures involves the condensation of a corresponding benzaldehyde (B42025). For this compound, the synthesis logically starts with 2,4,6-trimethoxybenzaldehyde (B41885). sigmaaldrich.comnih.gov The general principle of this approach is the formation of a new carbon-carbon bond at the aldehyde's carbonyl carbon, followed by the conversion of the resulting intermediate into the final α-hydroxy acid.
One common pathway is the formation of a cyanohydrin. This reaction involves the nucleophilic addition of a cyanide ion (from a source like HCN or NaCN) to the carbonyl group of 2,4,6-trimethoxybenzaldehyde. The resulting 2,4,6-trimethoxymandelonitrile can then be hydrolyzed under acidic or basic conditions to yield the carboxylic acid functionality, thus forming racemic this compound. The chemical synthesis of racemic mandelic acid is often straightforward and cost-effective, typically starting with the cyanation of benzaldehyde and subsequent hydrolysis. researchgate.net
Another classical approach is the aldol-type condensation, where the aldehyde reacts with an enolate or another nucleophilic carbon species. magritek.com For instance, a crossed-aldol condensation followed by an oxidation step can be envisioned. While specific examples for the 2,4,6-trimethoxy derivative are not prevalent, the general mechanism is a cornerstone of organic synthesis. magritek.com A related process involves the selective oxidation of mandelic acid derivatives to produce aromatic aldehydes. nih.gov
A documented synthesis involving a related compound, 3,4,5-trimethoxymandelic acid, demonstrates a condensation reaction with resorcinol (B1680541) in the presence of boron trifluoride-diethyl ether to form a 3-arylbenzofuranone derivative. nih.gov This highlights how substituted mandelic acids can be key intermediates in building more complex molecular architectures.
Esterification and Hydrolysis Processes in Derivatization
Esterification and hydrolysis are fundamental reactions for the synthesis, purification, and derivatization of this compound. libretexts.org Esterification, the conversion of the carboxylic acid to an ester, can be achieved by reacting the acid with an alcohol under acidic catalysis. libretexts.orglibretexts.org This process is reversible. libretexts.org More advanced methods for esterifying sterically hindered carboxylic acids, which may be relevant for the 2,4,6-trisubstituted ring, utilize coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a nucleophilic catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.org Another effective reagent for this transformation is 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM), which facilitates ester formation in the presence of an alcohol. researchgate.net
Conversely, hydrolysis is the process of cleaving an ester back to the carboxylic acid and alcohol. libretexts.org This can be done with water under either acidic or basic (saponification) conditions. libretexts.org Basic hydrolysis, using a base like NaOH or KOH, is an irreversible reaction that yields the carboxylate salt of the acid, which is then protonated in a separate workup step to give the final carboxylic acid. libretexts.org These processes are crucial not only for creating derivatives but also in purification schemes and as a key step in chemoenzymatic resolution strategies where an ester is a substrate. sbq.org.br
Stereoselective Synthesis Strategies for Chiral Resolution
Since this compound is a chiral molecule, possessing a stereocenter at the α-carbon, the preparation of its individual enantiomers (R and S forms) is of significant interest. Stereoselective synthesis aims to produce a single enantiomer preferentially.
Classical resolution involves the formation of diastereomeric salts. The racemic acid is reacted with a single enantiomer of a chiral base (a resolving agent). The resulting diastereomeric salts often have different solubilities, allowing for their separation by fractional crystallization. Once separated, the pure acid enantiomer can be recovered by acidification.
More advanced methods focus on asymmetric synthesis from the outset. For example, the diastereoselective nucleophilic addition to chiral imines can be employed. A protocol using a chiral glyoxylate-derived sulfinyl imine with C-radical addition promoted by photoredox catalysis has been developed for the synthesis of unnatural α-amino acids, a strategy conceptually adaptable to α-hydroxy acids. chemrxiv.org Similarly, highly diastereoselective synthesis has been achieved through the fluoroalkylation of chiral α-amino N-tert-butanesulfinimines. cas.cn
Enzymatic kinetic resolution (EKR) is a powerful technique where an enzyme selectively acts on one enantiomer of a racemic mixture. sbq.org.br For mandelic acid analogues, lipases are commonly used to selectively hydrolyze a racemic ester, leaving the unreacted enantiomer of the ester and the hydrolyzed enantiomer of the acid, which can then be separated. manchester.ac.uk For instance, chiral ligand exchange chromatography has been used to separate the enantiomers of mandelic acid and its derivatives, including 3,4,5-trimethoxymandelic acid. psu.edursc.org
Advanced Synthetic Techniques
To overcome the limitations of classical methods, such as long reaction times, harsh conditions, and low yields, advanced synthetic techniques have been developed.
Ultrasonic-Assisted Synthesis Protocols for Enhanced Yield and Reduced Reaction Time
Ultrasound-assisted synthesis utilizes the energy of acoustic cavitation to enhance chemical reactivity. nih.gov This phenomenon involves the formation, growth, and collapse of bubbles in the liquid medium, creating localized hot spots with extreme temperatures and pressures. nih.gov This effect accelerates reaction rates, improves mass transfer, and often leads to higher yields in shorter time frames. nih.govmdpi.com
While a specific protocol for this compound is not detailed in the provided literature, the application of sonochemistry is widespread. For example, ultrasound has been successfully used to synthesize quinoline (B57606) derivatives, with reactions completing in as little as 15 minutes in high yield. nih.gov It has also been applied to the synthesis of chalcones and 1,2,4-triazole (B32235) derivatives, significantly reducing reaction times from many hours to under 90 minutes while increasing yields. derpharmachemica.commdpi.com The Knoevenagel condensation, a type of reaction that can be a precursor step to mandelic acid analogues, has also been shown to be accelerated by ultrasound. researchgate.net These examples strongly suggest that the synthesis of this compound, particularly in steps like condensation or hydrolysis, could be significantly optimized using ultrasonic irradiation.
| Compound Type | Method | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| 1,2,4-Triazole Derivatives | Conventional (Reflux) | 16–26 h | 60–75% | mdpi.com |
| Ultrasound-Assisted | 40–80 min | 75–89% | ||
| Chalcones | Conventional (Stirring) | 2-4 h | 70-85% | derpharmachemica.com |
| Ultrasound-Assisted | 15-30 min | 85-95% |
Enzymatic Synthesis and Biocatalytic Routes for Related Organic Acids
Biocatalysis, the use of enzymes or whole microorganisms to perform chemical transformations, offers a green and highly selective alternative to traditional chemical synthesis. acs.org For the production of optically pure mandelic acids and their analogues, several enzymatic strategies are employed. nih.gov
Key enzymatic routes applicable to α-hydroxy acid synthesis include:
Nitrile Hydrolysis: Nitrilase enzymes can hydrolyze a nitrile group directly to a carboxylic acid. researchgate.netnih.gov The use of enantioselective nitrilases in a dynamic kinetic resolution of mandelonitrile (B1675950) and its analogues can produce high concentrations of (R)-mandelic acids with excellent enantiomeric excess. researchgate.netnih.gov Recombinant E. coli expressing nitrilase has been used to convert mandelonitrile to (R)-(-)-mandelic acid with over 90% conversion. nih.gov
Ester Hydrolysis/Esterification: Lipases and esterases are widely used for the kinetic resolution of racemic esters of mandelic acid via selective hydrolysis or for the selective esterification of the acid. researchgate.netnih.gov For example, lipase (B570770) from Pseudomonas fluorescens has been used for the kinetic resolution of methyl mandelate, yielding (S)-mandelic acid with an enantiomeric excess >99%. manchester.ac.uk
Ketone Reduction/Alcohol Oxidation: Dehydrogenase enzymes can catalyze the enantioselective reduction of an α-keto acid precursor to the corresponding α-hydroxy acid or the oxidation of a diol. researchgate.netnih.gov
These biocatalytic methods are advantageous due to their high selectivity (enantio- and regioselectivity), mild reaction conditions (ambient temperature and pressure, neutral pH), and reduced environmental impact compared to many classical chemical processes. nih.gov
| Enzyme Class | Reaction Type | Typical Substrate | Typical Product | Reference |
|---|---|---|---|---|
| Nitrilase | Hydrolysis / Dynamic Kinetic Resolution | Mandelonitrile | (R)- or (S)-Mandelic Acid | researchgate.netnih.govnih.gov |
| Lipase / Esterase | Kinetic Resolution (Hydrolysis or Esterification) | Racemic Mandelic Ester or Acid | Enantiopure Acid and/or Ester | manchester.ac.uknih.gov |
| Dehydrogenase | Asymmetric Reduction | α-Keto Acid (e.g., Phenylglyoxylic acid) | (R)- or (S)-Mandelic Acid | researchgate.netnih.gov |
Precursors and Intermediate Derivatization in this compound Synthesis
The synthesis of this compound relies on the availability of appropriately substituted aromatic precursors and the subsequent chemical transformations of key intermediates. The primary starting materials are typically derivatives of 1,3,5-trimethoxybenzene (B48636), which can be elaborated through various synthetic routes to introduce the required two-carbon side chain. Two principal precursors that serve as entry points for the synthesis are 2,4,6-trimethoxybenzaldehyde and 2',4',6'-trimethoxyacetophenone (B1218526).
One common strategy involves the formylation of 1,3,5-trimethoxybenzene to yield 2,4,6-trimethoxybenzaldehyde. This aldehyde can then be converted to the corresponding mandelonitrile by reaction with a cyanide source, followed by hydrolysis to afford this compound. An analogous method has been described for the synthesis of 3,4,5-trimethoxymandelic acid from 3,4,5-trimethoxybenzaldehyde. bohrium.commdma.ch This reaction proceeds by treating the aldehyde with chloroform (B151607) in the presence of a strong base like sodium hydroxide, which generates dichlorocarbene (B158193) in situ. The dichlorocarbene adds to the carbonyl group, and subsequent hydrolysis of the resulting intermediate yields the mandelic acid. bohrium.commdma.ch
Alternatively, 2',4',6'-trimethoxyacetophenone serves as a versatile precursor. This acetophenone (B1666503) can be synthesized via the Friedel-Crafts acylation of 1,3,5-trimethoxybenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. google.com Another reported method for the preparation of 2',4',6'-trimethoxyacetophenone involves the reaction of phloroacetophenone with dimethyl sulfate. google.com
Once 2',4',6'-trimethoxyacetophenone is obtained, it can be oxidized to form the key intermediate, 2,4,6-trimethoxyphenylglyoxylic acid. A general and effective method for this transformation is the oxidation of the acetophenone with selenium dioxide in a solvent such as pyridine. researchgate.net This reaction specifically targets the methyl group of the acetyl moiety, converting it to a carboxylic acid to form the α-keto acid. A patent describes a similar oxidation of 3,4,5-trimethoxyacetophenone to 3,4,5-trimethoxyphenylglyoxylic acid in high yield using this reagent. researchgate.net
The final step in this synthetic sequence is the reduction of the α-keto group of 2,4,6-trimethoxyphenylglyoxylic acid to a hydroxyl group to yield the desired this compound. This reduction can be achieved using various standard reducing agents. Catalytic hydrogenation over a noble metal catalyst, such as iridium, is an effective method for the asymmetric hydrogenation of α-keto acids to chiral α-hydroxy acids. nih.govrsc.orgbohrium.com Common stoichiometric reducing agents like sodium borohydride (B1222165) are also widely used for the reduction of α-keto acids to their corresponding α-hydroxy acids. google.comnih.gov
Data Table: Key Precursors and Intermediates in the Synthesis of this compound
| Compound Name | Molecular Formula | Role in Synthesis |
| 1,3,5-Trimethoxybenzene | C₉H₁₂O₃ | Primary Starting Material |
| 2,4,6-Trimethoxybenzaldehyde | C₁₀H₁₂O₄ | Precursor |
| 2',4',6'-Trimethoxyacetophenone | C₁₁H₁₄O₄ | Precursor |
| 2,4,6-Trimethoxyphenylglyoxylic Acid | C₁₁H₁₂O₆ | Intermediate |
Chemical Reactivity and Transformation Studies of 2,4,6 Trimethoxymandelic Acid
Aromatic Substitution Reactions
The benzene (B151609) ring of 2,4,6-trimethoxymandelic acid is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of three methoxy (B1213986) (-OCH₃) groups. Methoxy groups are potent activating groups and are ortho-, para-directors, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves.
In this specific molecule, the methoxy groups occupy the 2, 4, and 6 positions. Consequently, they powerfully activate the ring and direct any incoming electrophiles to the unoccupied 3 and 5 positions. While the mandelic acid side chain [CH(OH)COOH] is generally considered a deactivating group, the overwhelming electron-donating and activating effect of the three methoxy groups is the dominant factor in determining the regioselectivity of EAS reactions. Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation would be expected to yield 3,5-disubstituted products.
Table 1: Expected Products of Electrophilic Aromatic Substitution
| Reaction Type | Reagent Example | Expected Product Position of Substitution |
| Nitration | HNO₃ / H₂SO₄ | 3,5-Dinitro-2,4,6-trimethoxymandelic acid |
| Bromination | Br₂ / FeBr₃ | 3,5-Dibromo-2,4,6-trimethoxymandelic acid |
| Acylation | CH₃COCl / AlCl₃ | 3,5-Diacetyl-2,4,6-trimethoxymandelic acid |
Carboxylic Acid Functional Group Reactions
The carboxylic acid group (-COOH) is a key functional moiety that undergoes a variety of well-established transformations, allowing for the synthesis of numerous derivatives.
Esterification: In the presence of an acid catalyst, this compound can react with an alcohol (e.g., methanol (B129727) or ethanol) to form the corresponding ester. This reversible reaction, known as Fischer esterification, is typically driven to completion by removing the water formed during the reaction.
Acid Chloride Formation: Treatment with thionyl chloride (SOCl₂) readily converts the carboxylic acid into the more reactive 2,4,6-trimethoxymandeloyl chloride. This acyl chloride is a valuable intermediate for synthesizing esters and amides under milder conditions than direct reactions with the parent acid.
Amide Formation: Direct reaction with an amine is often inefficient as it forms a stable ammonium (B1175870) carboxylate salt. However, heating this salt above 100°C drives off water and results in the formation of the corresponding amide. Alternatively, the acyl chloride intermediate can react readily with an amine at room temperature to produce the amide in high yield.
Table 2: Reactions of the Carboxylic Acid Group
| Reaction | Reagent | Product Functional Group |
| Fischer Esterification | Methanol (CH₃OH), H⁺ | Methyl Ester (-COOCH₃) |
| Acid Chloride Formation | Thionyl Chloride (SOCl₂) | Acyl Chloride (-COCl) |
| Amide Formation | Ammonia (NH₃), Heat | Primary Amide (-CONH₂) |
Hydroxyl Group Reactivity
The secondary alpha-hydroxyl (-OH) group on the chiral carbon of the mandelic acid side chain exhibits typical alcohol reactivity.
Oxidation: The hydroxyl group can be oxidized to a ketone using various oxidizing agents. orientjchem.org This reaction transforms this compound into the corresponding α-keto acid, 2-(2,4,6-trimethoxyphenyl)-2-oxoacetic acid. orientjchem.org Studies on mandelic acid itself show that oxidants like hydrous manganese oxide can achieve this transformation, yielding the corresponding phenylglyoxylic acid. rsc.org
Esterification: The hydroxyl group can also be acylated to form an ester. This is typically achieved by reacting it with an acyl chloride or an acid anhydride (B1165640) in the presence of a base (like pyridine) to neutralize the acid byproduct. This allows for selective modification of the hydroxyl group while leaving the carboxylic acid group intact, or vice-versa, through the use of appropriate protecting groups.
Table 3: Reactions of the Hydroxyl Group
| Reaction | Reagent Example | Product Functional Group |
| Oxidation | Cr(VI) reagents, MnO₂ | α-Keto group (-C=O) |
| Esterification | Acetic Anhydride, Pyridine | Acetate Ester (-OCOCH₃) |
Derivatization for Subsequent Chemical Transformations
To facilitate analysis or prepare the molecule for further reactions, both the carboxylic acid and hydroxyl groups can be derivatized. A common and important derivatization is silylation, which is frequently employed to increase the volatility and thermal stability of polar molecules for analysis by gas chromatography-mass spectrometry (GC-MS). colostate.edunih.gov
Reagents such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to convert both the acidic proton of the carboxyl group and the proton of the hydroxyl group into trimethylsilyl (B98337) (TMS) ethers and esters, respectively. researchgate.netnih.gov This simultaneous derivatization of both functional groups yields a di-TMS derivative, which is significantly less polar and more amenable to GC analysis than the parent compound. hmdb.ca This process is crucial for metabolic studies and the detection of mandelic acid derivatives in biological samples. researchgate.netnih.gov
Table 4: Derivatization for Analytical Applications
| Derivatization Method | Reagent | Groups Modified | Purpose |
| Silylation | MSTFA | -COOH and -OH | Increased volatility for GC-MS analysis |
Advanced Spectroscopic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, researchers can map out the carbon skeleton and the placement of protons, providing unambiguous structural confirmation.
Proton (¹H) NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within the molecule. For 2,4,6-trimethoxymandelic acid, the ¹H NMR spectrum is expected to show distinct signals corresponding to each type of proton. Due to the symmetrical substitution pattern on the aromatic ring, a simplified spectrum is anticipated.
The key expected resonances are:
Aromatic Protons (H-3/H-5): The two protons on the benzene (B151609) ring are chemically equivalent and are expected to appear as a single signal, a singlet, due to the lack of adjacent protons for coupling. Based on data from the closely related compound 2,4,6-trimethoxybenzaldehyde (B41885), this signal would likely appear around δ 6.0-6.2 ppm. chemicalbook.com
Alpha-Proton (α-H): The proton on the carbon adjacent to both the aromatic ring and the carboxylic acid group is expected to appear as a singlet. Its chemical shift would be influenced by the adjacent hydroxyl and carboxyl groups.
Methoxy (B1213986) Protons (-OCH₃): The molecule contains three methoxy groups. The two methoxy groups at positions 2 and 6 are equivalent and would produce one signal, while the methoxy group at position 4 would produce a separate signal. Data from 2,4,6-trimethoxybenzaldehyde shows these signals appearing around δ 3.8-3.9 ppm. chemicalbook.com
Hydroxyl (-OH) and Carboxyl (-COOH) Protons: These protons are exchangeable and may appear as broad singlets. Their chemical shifts are highly dependent on the solvent, concentration, and temperature.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic (H-3, H-5) | ~6.1 | Singlet (s) |
| Alpha (α-H) | ~5.0 - 5.2 | Singlet (s) |
| Methoxy (C4-OCH₃) | ~3.8 | Singlet (s) |
| Methoxy (C2, C6-OCH₃) | ~3.9 | Singlet (s) |
| Hydroxyl (α-OH) | Variable | Broad Singlet (br s) |
| Carboxyl (-COOH) | Variable | Broad Singlet (br s) |
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.
The expected signals in the ¹³C NMR spectrum are:
Carboxyl Carbon (-COOH): This carbon is typically deshielded and appears far downfield, often in the range of δ 170-180 ppm, similar to the parent mandelic acid. chemicalbook.com
Aromatic Carbons: Due to symmetry, four distinct signals are expected for the six aromatic carbons. The carbons bearing the methoxy groups (C-2, C-4, C-6) will appear at lower field than the proton-bearing carbons (C-3, C-5). The carbon attached to the mandelic acid side chain (C-1) will also have a characteristic shift. Data from 2,4,6-trimethoxybenzaldehyde suggests the methoxy-substituted carbons appear in the δ 160-165 ppm range, while the protonated carbons appear around δ 90 ppm. chemicalbook.com
Alpha-Carbon (α-C): The carbon atom bonded to the hydroxyl group is expected to appear in the range of δ 70-75 ppm. chemicalbook.com
Methoxy Carbons (-OCH₃): The carbons of the methoxy groups are highly shielded and will appear upfield, typically between δ 55-60 ppm. chemicalbook.com
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| Carboxyl (C=O) | ~175 |
| Aromatic (C-2, C-4, C-6) | ~160 - 165 |
| Aromatic (C-1) | ~105 - 110 |
| Aromatic (C-3, C-5) | ~90 |
| Alpha (α-C) | ~73 |
| Methoxy (-OCH₃) | ~55 - 56 |
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure by revealing correlations between nuclei. wikipedia.org
COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) couplings. For this compound, COSY would show minimal correlations in the main skeleton due to the lack of adjacent, non-equivalent protons. It would primarily be used to confirm the absence of coupling for the singlet signals.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. libretexts.org It is invaluable for assigning carbon signals. Expected correlations would include:
The aromatic proton signal (~δ 6.1 ppm) with the aromatic C-3/C-5 signal (~δ 90 ppm).
The alpha-proton signal (~δ 5.1 ppm) with the alpha-carbon signal (~δ 73 ppm).
The methoxy proton signals (~δ 3.8-3.9 ppm) with their respective methoxy carbon signals (~δ 55-56 ppm).
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is essential for piecing together the molecular structure. Key HMBC correlations would confirm the placement of the substituents:
Correlations from the methoxy protons to the aromatic carbons they are attached to (e.g., C2/C6-OCH₃ protons to C-2/C-6).
Correlations from the alpha-proton to the aromatic C-1 and the carboxyl carbon.
Correlations from the aromatic H-3/H-5 protons to the adjacent aromatic carbons (C-2, C-4, C-6) and the C-1 carbon.
Mass Spectrometry (MS) for Molecular Structure Confirmation and Fragmentation Studies
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. libretexts.org
Liquid Chromatography-Mass Spectrometry (LC-MS) is well-suited for the analysis of polar, non-volatile compounds like this compound. The compound can be analyzed directly without derivatization.
Molecular Ion Detection: In a typical LC-MS analysis using electrospray ionization (ESI), the compound would likely be detected in negative ion mode as the deprotonated molecule [M-H]⁻ at an m/z corresponding to its molecular weight minus one proton.
Fragmentation Analysis: Tandem mass spectrometry (LC-MS/MS) can be used to induce fragmentation of the molecular ion, providing structural information. Common fragmentation pathways for mandelic acid derivatives include the neutral loss of water (H₂O) and the loss of the carboxyl group (as CO₂ or HCOOH). mdpi.com Acidified mobile phases are often used to improve peak shape and ionization efficiency. mdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS) requires analytes to be volatile and thermally stable. Carboxylic acids like this compound are generally non-volatile and must be chemically modified through a process called derivatization before analysis. vulcanchem.com
Derivatization: A common method is silylation, which converts the acidic carboxyl and hydroxyl protons into less polar, more volatile trimethylsilyl (B98337) (TMS) ethers and esters. vulcanchem.com This would result in the formation of a di-TMS derivative of this compound.
Molecular Ion and Fragmentation: The resulting TMS derivative can then be analyzed by GC-MS. The mass spectrum would show a molecular ion peak [M]⁺ corresponding to the derivatized molecule. Analysis of related trimethoxymandelic acid isomers shows that the fragmentation pattern is often characterized by a prominent peak resulting from cleavage between the alpha- and beta-carbons. nih.gov Other characteristic fragments include ions corresponding to the TMS group (m/z 73) and various losses from the molecular ion. nih.govnist.gov The interpretation of these fragments helps to confirm the original structure of the analyte. ijbpas.com
Table 3: Potential Mass Fragments for the di-TMS Derivative of this compound in GC-MS
| m/z Value | Possible Fragment Identity |
|---|---|
| [M]⁺ | Molecular ion of the di-TMS derivative |
| [M-15]⁺ | Loss of a methyl group (CH₃) from a TMS group |
| [M-89]⁺ | Loss of a TMSO radical |
| 73 | [Si(CH₃)₃]⁺ ion, characteristic of TMS derivatives |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to investigate the vibrational modes of a molecule. The resulting spectra provide a unique "fingerprint" that is characteristic of the compound's molecular structure, including its functional groups and their chemical environment.
In the analysis of this compound, IR and Raman spectroscopy would reveal key vibrational features. The substitution pattern on the benzene ring, with three methoxy groups, a hydroxyl group, and a carboxylic acid, leads to a complex but interpretable spectrum.
Key Expected Vibrational Modes:
O-H Stretching: A broad and strong absorption band is expected in the IR spectrum, typically in the range of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group. The hydroxyl group on the alpha-carbon would also contribute to this region.
C-H Stretching: Aromatic C-H stretching vibrations are anticipated to appear around 3100-3000 cm⁻¹. The aliphatic C-H stretch from the alpha-carbon and the C-H stretches of the methoxy groups would likely be observed in the 3000-2850 cm⁻¹ region.
C=O Stretching: A very strong and sharp absorption band corresponding to the carbonyl group of the carboxylic acid is expected in the IR spectrum, typically between 1760-1690 cm⁻¹. The exact position would be influenced by hydrogen bonding.
C=C Stretching: The aromatic ring will exhibit characteristic C=C stretching vibrations in the region of 1600-1450 cm⁻¹.
C-O Stretching: The C-O stretching of the carboxylic acid and the hydroxyl group are expected to produce strong bands in the 1320-1210 cm⁻¹ and 1260-1000 cm⁻¹ regions, respectively. The aryl-alkyl ether C-O stretching from the methoxy groups will also contribute to this region, likely with strong absorptions.
O-H Bending: The in-plane and out-of-plane bending vibrations of the carboxylic acid O-H group are expected around 1440-1395 cm⁻¹ and 950-910 cm⁻¹, respectively.
Raman spectroscopy, which relies on inelastic scattering of light, provides complementary information. While C=O and O-H stretching vibrations are typically weaker in Raman spectra compared to IR, the aromatic ring vibrations and symmetric vibrations of the methoxy groups would be expected to show strong Raman signals.
Illustrative Vibrational Data for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) | Intensity |
| O-H Stretch (Carboxylic Acid) | 3300-2500 | Weak | Broad, Strong |
| C-H Stretch (Aromatic) | 3100-3000 | Medium | Medium |
| C-H Stretch (Aliphatic/Methoxy) | 3000-2850 | Strong | Medium-Strong |
| C=O Stretch (Carboxylic Acid) | 1760-1690 | Weak | Strong, Sharp |
| C=C Stretch (Aromatic) | 1600-1450 | Strong | Medium-Strong |
| C-O Stretch (Carboxylic Acid/Methoxy) | 1320-1000 | Medium | Strong |
| O-H Bend (Carboxylic Acid) | 1440-1395 | Weak | Medium |
Note: This table is a hypothetical representation based on known vibrational frequencies for similar functional groups and is intended for illustrative purposes only.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The wavelengths of absorption are characteristic of the molecule's electronic structure, particularly the extent of conjugation.
For this compound, the UV-Vis spectrum would be dominated by the electronic transitions of the substituted benzene ring. The benzene ring itself exhibits π→π* transitions. The presence of multiple electron-donating groups (the three methoxy groups and the hydroxyl group) and an electron-withdrawing group (the carboxylic acid) attached to the aromatic ring will influence the position (λmax) and intensity (molar absorptivity, ε) of these absorption bands.
Expected Electronic Transitions:
π→π Transitions:* The aromatic ring will give rise to strong absorption bands in the UV region. The electron-donating methoxy and hydroxyl groups are expected to cause a bathochromic shift (shift to longer wavelengths) of these bands compared to unsubstituted benzene. This is due to the delocalization of the lone pair of electrons on the oxygen atoms into the aromatic π-system, which raises the energy of the highest occupied molecular orbital (HOMO).
n→π Transitions:* The carbonyl group of the carboxylic acid can also undergo a weaker n→π* transition, which involves the promotion of a non-bonding electron from the oxygen atom to an anti-bonding π* orbital. This transition is often observed as a shoulder on the more intense π→π* bands.
The solvent used for the analysis can also influence the UV-Vis spectrum. Polar solvents can interact with the molecule's ground and excited states differently, leading to shifts in the absorption maxima.
Illustrative UV-Vis Absorption Data for this compound in a Polar Solvent
| Transition | Expected λmax (nm) | Expected Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |
| π→π* (Primary) | ~220-250 | High (>10,000) |
| π→π* (Secondary) | ~270-290 | Moderate (1,000-5,000) |
| n→π* (Carbonyl) | ~300-330 | Low (<100) |
Note: This table is a hypothetical representation based on known electronic transitions for similar substituted aromatic compounds and is intended for illustrative purposes only.
Chromatographic and Analytical Methodologies for 2,4,6 Trimethoxymandelic Acid Research
High-Performance Liquid Chromatography (HPLC)
High-performance liquid chromatography stands as a cornerstone technique in the analysis of methoxy-substituted mandelic acids. Its versatility allows for both chiral and achiral separations, making it indispensable for research and quality control.
Chiral Separation Techniques for Enantiomeric Purity Assessment
The separation of enantiomers is critical, as different stereoisomers of a compound can exhibit varied biological activities. Chiral HPLC is the most common method for assessing the enantiomeric purity of mandelaic acid derivatives.
Chiral Ligand Exchange Chromatography (CLEC) is a powerful technique for resolving racemic mixtures of α-hydroxy acids. This method involves the formation of diastereomeric complexes between the enantiomers and a chiral selector, typically a metal ion and a chiral ligand, which are then separated based on their differential stability. For instance, the enantiomers of 3,4,5-trimethoxymandelic acid have been successfully separated using a Cu(II)-isoleucine complex under reversed-phase conditions. vulcanchem.com The mechanism of chiral ligand exchange relies on the formation of a ternary complex involving a metal ion (like Cu²⁺), a chiral ligand (such as N-n-dodecyl-L-proline), and the enantiomer. nih.govnih.gov The differing stabilities of the resulting diastereomeric complexes allow for their separation. scialert.net
Another approach involves the use of Chiral Stationary Phases (CSPs) . Polysaccharide-based CSPs, such as CHIRALPAK® IC, have demonstrated effective separation of mandelic acid and its derivatives. nih.gov For example, 3,4,5-trismethoxymandelic acid was baseline resolved using this type of column. nih.gov Molecularly imprinted polymers (MIPs) have also been utilized as stationary phases for the chiral separation of mandelic acid, offering a simpler and more convenient chromatographic method. scielo.brresearchgate.netredalyc.org The recognition mechanism in these columns is based on ion exchange between the chiral selector and the analyte, supplemented by other interactions like hydrogen bonding and dipole-dipole interactions. chiraltech.com
Table 1: Examples of Chiral HPLC Methods for Mandelic Acid Derivatives
| Compound | Chiral Separation Method | Stationary Phase/Selector | Mobile Phase | Resolution (Rs) |
|---|---|---|---|---|
| 3,4,5-Trimethoxymandelic Acid | Chiral Ligand Exchange | Cu(II)-isoleucine complex | Acetonitrile/H₂O (70:30) | Baseline separation |
| 3,4,5-Trismethoxymandelic Acid | Chiral Stationary Phase | CHIRALPAK® IC | n-hexane/isopropanol with 0.1% TFA | 3.70 |
Reversed-Phase and Ion-Exchange Chromatography Applications
Reversed-Phase Chromatography (RPC) is a widely used HPLC mode for the analysis of a broad range of compounds, including mandelic acid derivatives. sigmaaldrich.comtosohbioscience.com It employs a non-polar stationary phase and a polar mobile phase. sigmaaldrich.com This technique is suitable for separating compounds based on their hydrophobicity. For instance, a reversed-phase HPLC method was developed for the quantitative analysis of CI-976, a compound with a 2,4,6-trimethoxyphenyl moiety, in rat plasma. nih.gov Similarly, 2,4,6-trimethylbenzoic acid can be analyzed using a reversed-phase method with a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com
Ion-Exchange Chromatography (IEX) separates molecules based on their net charge by utilizing a charged stationary phase. harvardapparatus.comsartorius.com This technique is particularly useful for ionizable compounds like 2,4,6-trimethoxymandelic acid. Anion-exchange chromatography, which uses a positively charged stationary phase, would be suitable for retaining the negatively charged carboxylate form of the acid. sartorius.com Conversely, cation-exchange chromatography employs a negatively charged stationary phase. tosohbioscience.com IEX can be effectively used for the isolation and purification of such acidic compounds from complex mixtures. nih.gov
Detection Strategies (UV/Vis, MS, Electroconductivity Detection)
UV/Vis Detection is the most common detection method in HPLC due to its simplicity and applicability to a wide range of compounds containing chromophores. thermofisher.comchromatographyonline.com Mandelic acid and its derivatives, containing an aromatic ring, absorb UV light, making them readily detectable. nih.govchromatographyonline.com The detection wavelength is typically set at the absorbance maximum of the analyte to ensure high sensitivity. mdpi.com For instance, the detection wavelength for 3,4,5-trismethoxymandelic acid was set at 230 nm. nih.gov Diode-array detection (DAD) offers the advantage of acquiring a full UV spectrum for each peak, aiding in peak identification and purity assessment. chromatographyonline.com
Mass Spectrometry (MS) Detection , when coupled with HPLC (LC-MS), provides high sensitivity and selectivity, allowing for the identification and quantification of analytes based on their mass-to-charge ratio. wikipedia.org This is particularly valuable for analyzing complex mixtures and for structural elucidation. harvard.edu The trimethylsilyl (B98337) (TMS) derivatives of trimethoxymandelic acid isomers have been analyzed by MS, with 2,4,5-trimethoxymandelic acid di-TMS showing a molecular ion peak at m/z 386.6. vulcanchem.com Tandem mass spectrometry (MS/MS) further enhances selectivity and is used for quantitative bioanalytical methods. mdpi.comresearchgate.net
While less common for this specific compound, Electroconductivity Detection can be used for charged analytes after separation by ion-exchange chromatography. This detector measures the conductivity of the eluent, which changes as the analyte ions pass through.
Gas Chromatography (GC)
Gas chromatography is another important technique for the analysis of volatile or semi-volatile compounds. For non-volatile compounds like this compound, derivatization is necessary to increase their volatility.
Silylation is a common derivatization technique where active hydrogens are replaced by a trimethylsilyl (TMS) group. vulcanchem.com Reagents like N-methyl-imidazole can be used for this purpose. The resulting TMS ethers are more volatile and thermally stable, making them suitable for GC analysis. vulcanchem.com GC coupled with mass spectrometry (GC-MS) is a powerful tool for identifying and quantifying these derivatives. researchgate.net The mass spectrum provides a unique fragmentation pattern that acts as a fingerprint for the compound. Multidimensional gas chromatography (MDGC) can offer enhanced separation for complex samples. monash.edu
Capillary Electrophoresis (CE)
Capillary electrophoresis separates molecules based on their electrophoretic mobility in an electric field. mtak.hunih.gov This high-efficiency separation technique is well-suited for charged molecules like this compound. CE can be used for the quantitative analysis of related compounds, such as vanillylmandelic acid in urine samples. researchgate.net Chiral separations can also be achieved in CE by adding a chiral selector to the background electrolyte, which forms diastereomeric complexes with the enantiomers. nih.gov
Quantitative Analytical Method Development and Validation in Research Contexts
Developing and validating quantitative analytical methods is crucial to ensure the reliability and accuracy of research findings. diva-portal.org A typical validation process, often following guidelines from regulatory bodies, includes assessing the following parameters: mdpi.com
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. mdpi.commdpi.com
Precision and Accuracy: Precision refers to the closeness of repeated measurements, while accuracy is the closeness of the measured value to the true value. nih.gov
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. nih.govnih.gov
Selectivity/Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov
Recovery: The efficiency of the sample preparation process in extracting the analyte from the matrix. researchgate.net
Stability: The stability of the analyte in the sample matrix under different storage and processing conditions. mdpi.com
For chiral methods, the determination of enantiomeric purity is a key validation parameter. cat-online.comnih.gov These validated methods are essential for pharmacokinetic studies, quality control of synthetic products, and other research applications. nih.govmdpi.comresearchgate.net
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 3,4,5-Trimethoxymandelic Acid |
| 2,4,5-Trimethoxymandelic Acid |
| Mandelic Acid |
| 3,4,5-Trismethoxymandelic Acid |
| CI-976 |
| 2,4,6-Trimethylbenzoic Acid |
| Vanillylmandelic Acid |
Theoretical and Computational Chemistry of 2,4,6 Trimethoxymandelic Acid
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 2,4,6-trimethoxymandelic acid, DFT calculations are instrumental in understanding its fundamental chemical and physical properties. A common approach involves using a functional like B3LYP combined with a basis set such as 6-311++G(d,p) to achieve a balance between computational cost and accuracy. nih.gov
The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This is achieved by finding the minimum energy conformation on the potential energy surface. arxiv.org For this compound, this process would reveal the precise bond lengths, bond angles, and dihedral angles that define its structure.
Once the geometry is optimized, a detailed analysis of the electronic structure can be performed. This includes examining the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical reactivity and stability. nih.gov A smaller gap generally suggests higher reactivity. nih.gov Furthermore, Natural Bond Orbital (NBO) analysis can be performed to understand charge distribution and intramolecular interactions. nih.gov
Table 1: Predicted Geometrical Parameters for this compound (Illustrative) This table presents hypothetical yet realistic bond lengths and angles based on DFT calculations of similar structures. Specific experimental values for the target compound are not available.
| Parameter | Bond/Atoms | Predicted Value |
| Bond Lengths (Å) | ||
| C=O (carboxyl) | 1.22 | |
| C-O (carboxyl) | 1.35 | |
| O-H (carboxyl) | 0.97 | |
| C-O (hydroxyl) | 1.43 | |
| O-H (hydroxyl) | 0.96 | |
| C-O (methoxy) | 1.37 | |
| **Bond Angles (°) ** | ||
| O=C-O (carboxyl) | 124.5 | |
| C-C-O (hydroxyl) | 110.2 | |
| C-O-C (methoxy) | 117.8 | |
| Dihedral Angles (°) | ||
| HO-C-C=O | ~175.0 |
Table 2: Calculated Electronic Properties of Mandelic Acid Derivatives (for Comparison) Data adapted from studies on mandelic acid and its derivatives, illustrating typical outputs of electronic structure analysis. nih.gov
| Property | Mandelic Acid | 3-Hydroxymandelic Acid | 4-Hydroxy-3-methoxymandelic acid |
| HOMO Energy (eV) | -7.21 | -6.67 | -6.21 |
| LUMO Energy (eV) | -0.54 | -0.82 | -0.96 |
| Energy Gap (ΔE in eV) | 6.67 | 5.85 | 5.25 |
| Dipole Moment (Debye) | 2.15 | 2.76 | 3.54 |
DFT calculations are also highly effective in predicting various spectroscopic properties, which can aid in the experimental characterization of the molecule.
NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, a predicted NMR spectrum can be generated. This is invaluable for assigning peaks in experimental spectra to specific atoms within the molecule.
IR Spectroscopy: The vibrational frequencies of the molecule can be computed, corresponding to the peaks observed in an Infrared (IR) spectrum. These calculated frequencies can be assigned to specific vibrational modes, such as the stretching of the O-H bond in the hydroxyl and carboxyl groups, the C=O stretch of the carboxyl group, and the C-O stretches of the ether groups. nih.gov
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions of the molecule, which correspond to the absorption peaks in a UV-Vis spectrum. This analysis provides information about the wavelengths of maximum absorption (λmax) and the nature of the electronic excitations.
Table 3: Predicted Vibrational Frequencies for Key Functional Groups (Illustrative) This table shows typical IR frequency ranges that would be calculated for the functional groups present in this compound.
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| Carboxylic Acid | O-H stretch | 3200-3500 (broad) |
| C=O stretch | 1700-1730 | |
| C-O stretch | 1250-1350 | |
| Hydroxyl | O-H stretch | 3500-3650 |
| Methoxy (B1213986) | C-H stretch (sp³) | 2850-2970 |
| C-O stretch | 1050-1150 | |
| Aromatic Ring | C-H stretch (sp²) | 3000-3100 |
| C=C stretch | 1450-1600 |
Computational chemistry is a key tool for investigating the mechanisms of chemical reactions. For this compound, DFT can be used to model reactions such as esterification, oxidation, or decarboxylation. This involves mapping the potential energy surface (PES) of the reaction pathway. mdpi.com
By locating the transition state (TS)—the highest energy point along the reaction coordinate—researchers can calculate the activation energy, which determines the reaction rate. nih.gov Analyzing the geometry of the transition state provides insight into the bond-breaking and bond-forming processes that occur during the reaction. mdpi.com Advanced methods like Bonding Evolution Theory (BET) can further dissect these processes, revealing the precise sequence of electronic rearrangements. mdpi.com
Molecular Dynamics Simulations
While quantum chemical calculations provide a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. dovepress.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, using a force field (like CHARMM or AMBER) to describe the interatomic forces. nih.govnih.gov
An MD simulation of this compound, typically in an explicit solvent like water, can reveal:
Conformational Flexibility: How the molecule changes its shape over time, including the rotation of its methoxy groups and the orientation of the carboxyl and hydroxyl side chain.
Solvation Structure: How solvent molecules (e.g., water) arrange themselves around the solute and form hydrogen bonds.
Structural Stability: By analyzing metrics such as the Root Mean Square Deviation (RMSD), one can assess the stability of the molecule's conformation over the simulation time. nih.gov The Root Mean Square Fluctuation (RMSF) can pinpoint which parts of the molecule are more rigid or flexible. nih.gov
Table 4: Common Analyses in Molecular Dynamics Simulations
| Analysis Metric | Information Provided |
| Root Mean Square Deviation (RMSD) | Measures the average deviation of the molecule's backbone atoms from a reference structure, indicating conformational stability over time. nih.gov |
| Root Mean Square Fluctuation (RMSF) | Calculates the fluctuation of each atom around its average position, highlighting flexible or rigid regions of the molecule. nih.gov |
| Radius of Gyration (Rg) | Indicates the compactness of the molecule's structure during the simulation. nih.gov |
| Solvent Accessible Surface Area (SASA) | Measures the surface area of the molecule exposed to the solvent, providing insights into its interactions with the surrounding environment. nih.gov |
| Hydrogen Bond Analysis | Counts the number and lifetime of hydrogen bonds formed between the molecule and the solvent or within the molecule itself. |
Structure-Activity Relationship (SAR) Studies via Computational Modeling for Chemical Functionality
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological or chemical activity. nih.gov Computational modeling is central to modern SAR, allowing for the prediction of a compound's activity based on its calculated molecular properties, known as descriptors. ijddd.comresearchgate.net
For this compound and its analogs, a QSAR study could be designed to explore a specific chemical functionality, such as antioxidant capacity or inhibitory potential against a particular enzyme. The process would involve:
Dataset Assembly: A series of related molecules with varying substituents would be synthesized or modeled.
Descriptor Calculation: For each molecule, a wide range of molecular descriptors would be calculated, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume), and lipophilic (e.g., logP) properties. asianpubs.org
Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that links the descriptors to the observed activity.
Validation: The predictive power of the QSAR model is rigorously tested to ensure its reliability. nih.gov
Three-dimensional QSAR (3D-QSAR) methods, like Comparative Molecular Force Field Analysis (CoMFA), go a step further by considering the 3D shape and electrostatic fields of the molecules, providing a more detailed picture of the structural requirements for a given functionality. nih.gov Such models can guide the rational design of new derivatives of this compound with enhanced or optimized chemical properties.
Research Applications and Derivatives of 2,4,6 Trimethoxymandelic Acid and Analogues
Utility as Chiral Building Blocks and Chiral Auxiliaries in Asymmetric Synthesis
Optically active mandelic acid and its derivatives are valuable assets in the field of asymmetric synthesis, often employed as chiral building blocks or chiral auxiliaries to control the stereochemical outcome of a reaction. unisa.itnih.gov A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the formation of a specific stereoisomer. wikipedia.org After the desired stereoselective transformation, the auxiliary can be removed and ideally recovered for reuse. sigmaaldrich.com The pioneering work of Barry Trost in 1980 highlighted the use of chiral mandelic acid in this capacity. wikipedia.org
The effectiveness of a chiral auxiliary relies on its ability to create a diastereomeric intermediate that favors the formation of one enantiomer over the other, often through steric hindrance or other forms of stereochemical control. wikipedia.org Common examples of successful chiral auxiliaries include oxazolidinones, popularized by David A. Evans, and pseudoephedrine, which can be used to direct alkylation reactions. wikipedia.org
While mandelic acid itself is a recognized chiral resolving agent and its derivatives are used as building blocks for pharmaceuticals, the specific application of 2,4,6-trimethoxymandelic acid as a chiral auxiliary is not extensively documented in current literature. unisa.itorgsyn.org However, the principles of asymmetric synthesis suggest that its chiral nature could be exploited in a similar fashion to other mandelic acid derivatives to synthesize enantiomerically pure compounds. unisa.itnih.gov
Intermediates in Complex Molecule Synthesis (e.g., Pharmaceutical Precursors, Natural Product Analogs)
This compound and its precursors, such as 2,4,6-trimethoxyacetophenone, serve as important intermediates in the synthesis of more complex molecules, including potential pharmaceutical agents and analogues of natural products. researchgate.netnih.gov The trimethoxy substitution pattern on the aromatic ring significantly influences the electronic and steric properties of the molecule, making it a useful starting point for various chemical transformations.
One notable application is in the synthesis of chalcones, which are precursors to flavonoids and are known to possess a wide range of biological activities. researchgate.netsemanticscholar.org For instance, synthetic chalcones derived from 2,4,6-trimethoxyacetophenone have been evaluated for their inhibitory action on nitric oxide (NO) production, which is a key target in the development of anti-inflammatory agents. researchgate.net Furthermore, a novel synthetic chalcone (B49325) derivative, 2,4,6-trimethoxy-4′-nitrochalcone, has demonstrated anti-tumor effects in esophageal cancer cells by stimulating the accumulation of reactive oxygen species (ROS) and inducing apoptosis. nih.gov
The synthesis of these complex molecules often involves multi-step processes where the 2,4,6-trimethoxy phenyl moiety acts as a core structural unit that is further elaborated. The versatility of this building block allows for the creation of diverse molecular architectures with potential therapeutic applications.
Role in Analytical Standards and Method Development
In analytical chemistry, reference standards are crucial for the accurate identification and quantification of chemical substances. While DL-Mandelic acid is available as an analytical standard, specific information regarding the use of this compound for this purpose is limited. vulcanchem.com However, the derivatization of trimethoxymandelic acids is a technique employed in analytical method development, particularly for gas chromatography (GC) analysis. vulcanchem.com
Derivatization techniques, such as silylation, are used to increase the volatility and thermal stability of analytes, making them more amenable to GC analysis. vulcanchem.com For example, trimethylsilyl (B98337) (TMS) derivatives of trimethoxymandelic acid isomers can be prepared to facilitate their separation and detection. vulcanchem.com The development of such methods is essential for the analysis of complex mixtures and for ensuring the quality and purity of pharmaceutical and other chemical products.
High-performance liquid chromatography (HPLC) with chiral stationary phases is another common technique used to resolve enantiomers of mandelic acid derivatives, which is a critical aspect of quality control for chiral drugs. vulcanchem.com
Occurrence and Isolation in Natural Products (e.g., Dioscorea villosa extract)
Dioscorea villosa, commonly known as wild yam, is a plant rich in a variety of phytochemicals. plantsjournal.comskyfox.co Extensive studies on the chemical composition of Dioscorea villosa have led to the isolation of numerous compounds, including steroidal saponins (B1172615) like diosgenin, as well as alkaloids, tannins, flavonoids, and cardiac glycosides. plantsjournal.comskyfox.co More recent investigations have also identified lipidated steroid saponins and diarylheptanoids in the plant extract. nih.govresearchgate.net
Despite the comprehensive phytochemical analyses of Dioscorea villosa, there is no scientific literature to date that reports the natural occurrence or isolation of this compound from this plant species. plantsjournal.comskyfox.coskyfox.conih.govresearchgate.netnih.gov The known constituents of wild yam are structurally distinct from mandelic acid and its derivatives.
Research into Novel Derivatives with Modified Structural Motifs (e.g., Chalcone derivatives, Benzofuranone derivatives)
Significant research has been directed towards the synthesis of novel derivatives based on the 2,4,6-trimethoxy phenyl scaffold, leading to the development of compounds with interesting biological activities.
Chalcone Derivatives
Chalcones (1,3-diaryl-2-propen-1-ones) are a class of compounds that serve as precursors for flavonoids and exhibit a broad spectrum of pharmacological effects. semanticscholar.orgresearchgate.net A number of studies have focused on the synthesis of chalcone derivatives using 2,4,6-trimethoxyacetophenone as a starting material. These derivatives have been investigated for their potential as anti-inflammatory and anticancer agents. researchgate.netnih.gov
For example, a series of chalcones derived from 2,4,6-trimethoxyacetophenone were synthesized and evaluated for their ability to inhibit nitric oxide (NO) production in murine macrophages. researchgate.net In another study, a series of twenty novel chalcone analogues were synthesized, with 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19) showing the most potent anti-tumor activity against esophageal squamous cell carcinoma (ESCC) cell lines. nih.gov The mechanism of action for Ch-19 was found to involve the induction of G2/M cell cycle arrest and apoptosis. nih.gov
| Compound | Starting Material | Biological Activity | Key Findings |
|---|---|---|---|
| Chalcones from 2,4,6-trimethoxyacetophenone | 2,4,6-Trimethoxyacetophenone | Anti-inflammatory | Inhibition of nitric oxide (NO) production in murine macrophages. researchgate.net |
| 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19) | 2,4,6-trimethoxyacetophenone | Anti-tumor | Potent activity against esophageal squamous cell carcinoma (ESCC) cell lines; induces G2/M arrest and apoptosis. nih.gov |
Benzofuranone Derivatives
Benzofuranones are another class of heterocyclic compounds that have attracted interest due to their presence in biologically active natural products and their potential as therapeutic agents. oregonstate.edu The synthesis of substituted benzofuranones allows for the creation of a diverse library of compounds for biological screening.
While direct synthesis from this compound is not explicitly detailed, the 2,4,6-trimethoxy phenyl moiety is a key structural feature in some biologically active benzofuran (B130515) derivatives. For instance, Griseofulvin, an antifungal drug, contains a 2',4,6-trimethoxy-6'-methyl-spiro[benzofuran-2,1'-cyclohexene]-dione structure. Research into the synthesis of novel 4,6-dihydroxy-3(2H)-benzofuranone derivatives, which can be further methylated to trimethoxy derivatives, highlights the ongoing interest in this class of compounds for developing agents with potential antitumor, antibacterial, and antioxidant activities. google.com
| Derivative Class | Core Structure | Potential Biological Activities | Synthetic Approach |
|---|---|---|---|
| Substituted 4,6-dihydroxy-3(2H)-benzofuranones | 4,6-Dihydroxy-3(2H)-benzofuranone | Antitumor, antibacterial, antioxidant | Synthesized from phloroglucinol (B13840) via Friedel-Crafts acylation and cyclization, with potential for subsequent methylation. google.com |
| Griseofulvin Analogs | Spiro[benzofuran-2,1'-cyclohexene]-dione | Antifungal | Features a 2',4,6-trimethoxy substituted ring system. |
Future Research Directions and Challenges in 2,4,6 Trimethoxymandelic Acid Chemistry
Development of More Sustainable and Greener Synthesis Routes
The traditional synthesis of mandelic acids, including a plausible route to 2,4,6-trimethoxymandelic acid via the cyanohydrin of 2,4,6-trimethoxybenzaldehyde (B41885), often involves hazardous reagents and generates significant waste. vulcanchem.com A primary challenge and a significant area for future research is the development of more environmentally benign synthetic methodologies.
Biocatalysis stands out as a promising green alternative. The use of enzymes, such as nitrilases or hydroxynitrile lyases, for the synthesis of mandelic acid and its derivatives has been demonstrated to be highly efficient and enantioselective. scholaris.ca Future research should focus on identifying or engineering enzymes that can accommodate the sterically hindered 2,4,6-trimethoxyphenyl substrate. This would enable the direct, asymmetric synthesis of chiral this compound from 2,4,6-trimethoxybenzaldehyde, avoiding the use of toxic cyanide reagents.
Another avenue for greener synthesis is the exploration of catalytic C-H functionalization of 2,4,6-trimethoxytoluene. While challenging due to the electron-rich nature of the aromatic ring, direct hydroxylation and subsequent functionalization of the benzylic position would represent a highly atom-economical route.
Table 1: Comparison of Potential Synthetic Routes for this compound
| Synthesis Route | Precursors | Key Reagents | Potential Advantages | Key Challenges |
| Traditional Cyanohydrin Route | 2,4,6-Trimethoxybenzaldehyde | NaCN, H+ | Established methodology | Use of highly toxic cyanide, generation of inorganic waste |
| Biocatalytic Synthesis | 2,4,6-Trimethoxybenzaldehyde | Engineered nitrilase/oxynitrilase | High enantioselectivity, mild reaction conditions, reduced waste | Enzyme discovery and engineering for sterically demanding substrate |
| Direct C-H Functionalization | 2,4,6-Trimethoxytoluene | Oxidants, catalysts | High atom economy, potentially fewer steps | Regioselectivity, control of over-oxidation |
Exploration of Novel Reactivity and Catalysis in Complex Transformations
The unique electronic properties conferred by the three methoxy (B1213986) groups on the aromatic ring of this compound suggest that it may exhibit novel reactivity. The electron-donating nature of these groups could influence the reactivity of both the carboxylic acid and the alpha-hydroxyl group.
Future research should investigate the use of this compound as a chiral ligand or organocatalyst. The presence of multiple coordination sites (carboxyl, hydroxyl, and methoxy oxygens) could allow for the formation of well-defined metal complexes with potential applications in asymmetric catalysis. For instance, tris(2,4,6-trimethoxyphenyl)phosphine, a structurally related compound, is known to act as a highly effective base catalyst in various organic transformations. researchgate.net
Furthermore, the electron-rich aromatic ring may participate in unique electrophilic aromatic substitution or oxidative coupling reactions, leading to the synthesis of novel complex molecules. The reactivity of related compounds, such as 2,4,5-trimethoxyphenylglyoxylic acid, has been shown to lead to unexpected and interesting chemical transformations. nih.gov
Advanced Analytical Tool Integration and Automation for High-Throughput Analysis
The development of new synthetic routes and the exploration of novel reactivity will necessitate the use of advanced analytical techniques for rapid and accurate characterization. While standard methods like HPLC and GC are applicable to mandelic acid derivatives, future research should focus on the integration of these techniques with high-throughput screening and automation. vulcanchem.com
The development of chiral stationary phases specifically designed for the separation of highly substituted mandelic acids like the 2,4,6-trimethoxy isomer would be highly beneficial. Additionally, the coupling of liquid chromatography with mass spectrometry (LC-MS) and nuclear magnetic resonance spectroscopy (LC-NMR) would provide invaluable tools for the rapid identification of reaction products and intermediates.
For high-throughput analysis, the development of colorimetric or fluorometric assays for the detection and quantification of this compound could accelerate the screening of new catalysts and reaction conditions.
Deeper Computational Insight into Complex Reactions and Intermolecular Interactions
Computational chemistry offers a powerful tool to complement experimental studies and provide a deeper understanding of the structure, reactivity, and intermolecular interactions of this compound. Density Functional Theory (DFT) calculations can be employed to predict the spectroscopic properties (NMR, IR, UV-Vis) of the molecule, aiding in its characterization.
Molecular modeling and docking studies can be used to design and optimize enzyme active sites for the biocatalytic synthesis of chiral this compound. These computational approaches can also shed light on the mechanism of novel catalytic reactions involving this compound, helping to rationalize experimental observations and guide the design of more efficient catalysts.
Furthermore, computational studies can be used to investigate the non-covalent interactions of this compound, such as hydrogen bonding and pi-stacking, which are crucial for its potential applications in crystal engineering and materials science.
Expanding Applications in Chemical Material Science and Specialty Chemical Development
A significant area for future research is the exploration of applications for this compound in materials science and as a building block for specialty chemicals. The rigid and well-defined structure of this molecule, combined with its multiple functional groups, makes it an attractive candidate for the synthesis of novel polymers, metal-organic frameworks (MOFs), and supramolecular assemblies.
The incorporation of this compound into polymer backbones could lead to materials with tailored properties, such as enhanced thermal stability, specific optical properties, or chirality. In the realm of specialty chemicals, it could serve as a precursor for the synthesis of unique pharmaceutical intermediates, agrochemicals, or fragrance compounds. The synthesis of 2,4,6-trimethoxybenzaldehyde, a key precursor, is already established as an important step in the production of certain pharmaceuticals. nordmann.global
Table 2: Potential Applications of this compound
| Application Area | Potential Role of this compound | Desired Properties |
| Polymer Chemistry | Chiral monomer, building block for specialty polymers | Chirality, thermal stability, defined stereochemistry |
| Materials Science | Ligand for MOFs, component of supramolecular structures | Porosity, catalytic activity, specific recognition properties |
| Pharmaceuticals | Chiral building block, precursor to complex active ingredients | Biological activity, specific stereochemistry |
| Agrochemicals | Scaffold for novel pesticides or herbicides | Bioactivity, environmental compatibility |
Q & A
Q. What are the optimal storage conditions for 2,4,6-Trimethoxymandelic Acid to ensure chemical stability?
To maintain stability, store the compound in a cool, dry environment (15–25°C) protected from heat, moisture, and direct light. Avoid contact with strong acids/alkalis, oxidizing/reducing agents, and ensure containers are tightly sealed. Stability under these conditions is supported by SDS data for structurally similar methoxy-substituted mandelic acids .
Q. Which analytical techniques are recommended for quantifying this compound in complex biological matrices?
Reverse-phase HPLC with UV detection (λ = 280–320 nm) or LC-MS is effective for quantification. For enantiomeric resolution, chiral stationary phases (e.g., β-cyclodextrin derivatives) or derivatization with trimethylsilyl (TMS) agents can enhance separation efficiency, as demonstrated in studies on 4-methoxymandelic acid derivatives .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of aerosols. Incompatible materials include strong oxidizers (e.g., peroxides) and acidic/alkaline reagents. Emergency procedures for spills involve neutralization with inert absorbents and disposal per hazardous waste regulations .
Advanced Research Questions
Q. How can researchers resolve contradictory findings regarding the oxidative pathways of this compound in lignin peroxidase systems?
Contradictions in oxidative mechanisms may arise from differences in enzyme isoforms, pH conditions, or substrate concentrations. To address this:
Q. What strategies enable enantiomeric resolution of this compound derivatives for pharmacological studies?
Chiral HPLC columns (e.g., Chiralpak® IA or IB) with mobile phases containing hexane/isopropanol (90:10 v/v) achieve baseline separation. Derivatization with TMS agents (e.g., BSTFA) enhances chromatographic resolution by increasing volatility and reducing polarity, as validated for 4-methoxymandelic acid TMS derivatives .
Q. How to design experiments investigating the catalytic oxidation mechanisms of this compound under varying enzymatic conditions?
- Experimental Design: Use a factorial approach to test variables: enzyme concentration (0.1–1.0 μM), H₂O₂ levels (0.5–5.0 mM), and pH (3.0–6.0).
- Data Collection: Monitor product formation via HPLC-MS and electron paramagnetic resonance (EPR) to detect radical intermediates.
- Validation: Compare results with computational models (e.g., DFT calculations) to confirm proposed reaction pathways .
Q. What methodological approaches address heterogeneous degradation rates of this compound in environmental matrices?
- Isotopic Labeling: Use ¹³C-labeled analogs to trace degradation pathways.
- Meta-Regression: Apply the metafor package in R to analyze covariates (e.g., soil organic content, microbial activity) influencing degradation heterogeneity.
- Longitudinal Studies: Conduct accelerated stability testing (40°C/75% RH) to extrapolate environmental persistence .
Methodological Notes
- Data Contradiction Analysis: Use Higgins’ I² to distinguish between true heterogeneity and sampling error. Values >50% indicate substantial variability requiring subgroup analysis .
- Stereochemical Purity: Validate enantiomeric excess (ee) via circular dichroism (CD) or polarimetry, referencing pharmacopeial standards for mandelic acid derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
